molecular formula C14H9ClN4S2 B7644734 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine

4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine

Cat. No. B7644734
M. Wt: 332.8 g/mol
InChI Key: JZVFKDAJZCQPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are essential for cancer cell growth. Additionally, this compound has been shown to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. Additionally, this compound has been shown to induce apoptosis, a process that leads to programmed cell death. This compound has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine in lab experiments include its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been shown to have antifungal and antibacterial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the research on 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine. One possible direction is to explore the potential of this compound as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Another possible direction is to investigate the potential of this compound as an antifungal or antibacterial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its anticancer properties, antifungal and antibacterial properties, and ability to induce apoptosis. The advantages of using this compound in lab experiments include its ability to inhibit cancer cell growth and induce apoptosis, while the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action. There are many future directions for the research on this compound, including exploring its potential as a treatment for various types of cancer and investigating its potential as an antifungal or antibacterial agent.

Synthesis Methods

The synthesis of 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-amino-6-chlorobenzimidazole with 2-chloro-4-methylsulfonyl-5-nitrothiophene in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

The potential applications of 4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine in scientific research are vast. This compound has been studied extensively for its anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4S2/c15-8-1-2-10-11(5-8)19-12(18-10)6-21-14-9-3-4-20-13(9)16-7-17-14/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFKDAJZCQPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CSC3=NC=NC4=C3C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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